molecular formula C9H11BrO2 B12095007 3-Bromo-2-ethoxy-5-methylphenol CAS No. 1026796-62-2

3-Bromo-2-ethoxy-5-methylphenol

Cat. No.: B12095007
CAS No.: 1026796-62-2
M. Wt: 231.09 g/mol
InChI Key: UBWJZQHWOZDMBS-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxy-5-methylphenol is an organic compound with the molecular formula C9H11BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom, an ethoxy group, and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-ethoxy-5-methylphenol can be achieved through several methods. One common approach involves the bromination of 2-ethoxy-5-methylphenol using bromine in the presence of a catalyst such as iron powder. The reaction typically proceeds under mild conditions, with the bromine selectively substituting the hydrogen atom at the 3-position of the phenol ring.

Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethyl sulfoxide (DMSO). This method offers high selectivity and yields.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of electrochemical bromination techniques has also been explored to minimize waste and improve the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-ethoxy-5-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydroxy derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

    Substitution: Products include various substituted phenols depending on the nucleophile used.

    Oxidation: Products include quinones and other oxidized phenolic compounds.

    Reduction: Products include hydroxy derivatives and dehalogenated phenols.

Scientific Research Applications

3-Bromo-2-ethoxy-5-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxy-5-methylphenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and phenol group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methylphenol: Similar structure but lacks the ethoxy group.

    2-Bromo-5-methylphenol: Similar structure but with the bromine atom at a different position.

    3-Bromo-2-methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

3-Bromo-2-ethoxy-5-methylphenol is unique due to the presence of both the ethoxy and methyl groups, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

1026796-62-2

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

3-bromo-2-ethoxy-5-methylphenol

InChI

InChI=1S/C9H11BrO2/c1-3-12-9-7(10)4-6(2)5-8(9)11/h4-5,11H,3H2,1-2H3

InChI Key

UBWJZQHWOZDMBS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C)O

Origin of Product

United States

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